molecular formula C20H18N2O3 B11497527 Methyl 4-{[(2-methylquinolin-4-yl)methyl]carbamoyl}benzoate

Methyl 4-{[(2-methylquinolin-4-yl)methyl]carbamoyl}benzoate

Cat. No.: B11497527
M. Wt: 334.4 g/mol
InChI Key: NCAOITNJOORFTC-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-methylquinolin-4-yl)methyl]carbamoyl}benzoate is a complex organic compound that features a quinoline moiety linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-methylquinolin-4-yl)methyl]carbamoyl}benzoate typically involves multi-step organic reactions. One common method includes the formation of the quinoline derivative followed by its coupling with a benzoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-methylquinolin-4-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with altered electronic properties.

Scientific Research Applications

Methyl 4-{[(2-methylquinolin-4-yl)methyl]carbamoyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 4-{[(2-methylquinolin-4-yl)methyl]carbamoyl}benzoate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit specific enzymes, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-quinolinol: Shares the quinoline core but lacks the benzoate ester.

    4-Hydroxy-2-methylquinoline: Another quinoline derivative with different functional groups.

Uniqueness

Methyl 4-{[(2-methylquinolin-4-yl)methyl]carbamoyl}benzoate is unique due to its combined quinoline and benzoate ester structure, which imparts distinct chemical and biological properties not found in simpler quinoline derivatives .

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 4-[(2-methylquinolin-4-yl)methylcarbamoyl]benzoate

InChI

InChI=1S/C20H18N2O3/c1-13-11-16(17-5-3-4-6-18(17)22-13)12-21-19(23)14-7-9-15(10-8-14)20(24)25-2/h3-11H,12H2,1-2H3,(H,21,23)

InChI Key

NCAOITNJOORFTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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